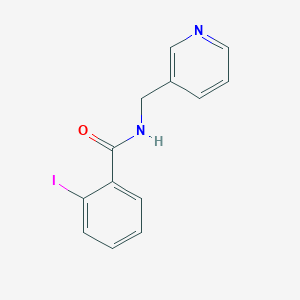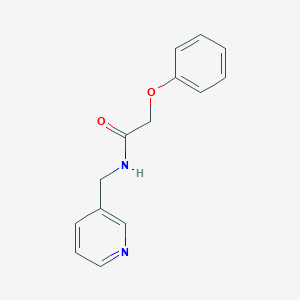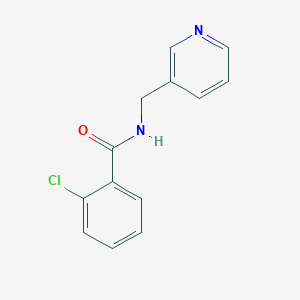![molecular formula C17H21N3O3 B398763 5-cyclohexyl-5-[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B398763.png)
5-cyclohexyl-5-[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-cyclohexyl-5-[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclohexyl-5-[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves the following steps:
Starting Materials: Cyclohexylamine, 2-pyridine-4-yl-ethylamine, and suitable pyrimidine precursors.
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions.
Catalysts: Acid or base catalysts may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Reactors: Use of large-scale reactors to handle bulk quantities of starting materials.
Optimization: Optimization of reaction conditions to maximize yield and purity.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-cyclohexyl-5-[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups.
Scientific Research Applications
5-cyclohexyl-5-[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-cyclohexyl-5-[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of biochemical pathways, such as inhibition of enzyme activity or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5-Cyclohexyl-5-(2-pyridin-4-yl-ethyl)-pyrimidine-2,4-dione: A similar compound with a slightly different structure.
5-Cyclohexyl-5-(2-pyridin-4-yl-ethyl)-pyrimidine-2,6-dione: Another related compound with different functional groups.
Uniqueness
5-cyclohexyl-5-[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C17H21N3O3 |
|---|---|
Molecular Weight |
315.37g/mol |
IUPAC Name |
5-cyclohexyl-5-(2-pyridin-4-ylethyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C17H21N3O3/c21-14-17(13-4-2-1-3-5-13,15(22)20-16(23)19-14)9-6-12-7-10-18-11-8-12/h7-8,10-11,13H,1-6,9H2,(H2,19,20,21,22,23) |
InChI Key |
RLJYCZREXIWYAI-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C2(C(=O)NC(=O)NC2=O)CCC3=CC=NC=C3 |
Canonical SMILES |
C1CCC(CC1)C2(C(=O)NC(=O)NC2=O)CCC3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


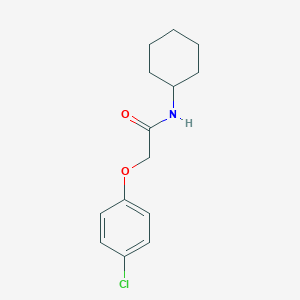

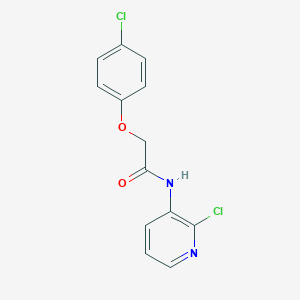
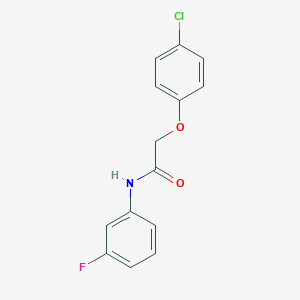
![[(E)-[amino(phenyl)methylidene]amino] 2-(4-bromo-3-methylphenoxy)acetate](/img/structure/B398687.png)
![[[Amino(phenyl)methylidene]amino] 2-chloro-4-nitrobenzoate](/img/structure/B398688.png)
![[[Amino-(2,4-dichlorophenyl)methylidene]amino] 2,4-dichlorobenzoate](/img/structure/B398690.png)
![[[Amino(phenyl)methylidene]amino] 2,4-dimethoxybenzoate](/img/structure/B398692.png)
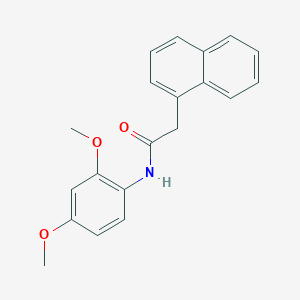
![2-{[(4-Methoxyphenyl)acetyl]amino}benzamide](/img/structure/B398696.png)
![2-[(1-Naphthylacetyl)amino]benzamide](/img/structure/B398698.png)
